
beta-Estradiol 17-hemisuccinate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 17-hemisuccinate involves the esterification of estradiol with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of estrone hemisuccinate.
Reduction: Reduction reactions can convert estrone hemisuccinate back to this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Estrone hemisuccinate.
Reduction: this compound.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Overview
Beta-Estradiol 17-hemisuccinate is characterized by the addition of a hemisuccinate group at the 17 position of the estradiol molecule, enhancing its solubility and bioavailability. Its molecular formula is , with a molecular weight of approximately 372.455 g/mol. EHS exhibits significant biological activity, making it valuable in diverse fields such as endocrinology and cancer research.
Chemistry
EHS serves as a model compound in studies of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the stability and reactivity of esters in biological systems.
Biology
Research has shown that EHS influences cellular processes and gene expression through its action as an estrogen agonist. It is particularly useful in studying the role of estrogens in various tissues and their impact on neuronal activity .
Medicine
EHS is utilized in hormone replacement therapy (HRT) for menopausal women, addressing symptoms such as hot flashes, vaginal atrophy, and bone loss. Its water-soluble nature reduces the risk of thromboembolic events compared to some oral estrogen therapies . Additionally, EHS has been explored for its potential in treating hormone-receptor-positive breast cancer due to its dual action as an estrogen agonist or antagonist depending on the tissue type.
Industry
In pharmaceutical formulations, EHS is employed for its efficacy in treating estrogen deficiency. Its applications extend to cosmetic products where it contributes to skin health by improving skin thickness and elasticity .
Case Study 1: Hormonal Effects on Neuronal Activity
A study investigated the effects of EHS on cerebellar Purkinje neurons in ovariectomized rats. The administration of EHS altered neuronal firing rates and responsiveness to neurotransmitters, indicating its role in modulating neuronal activity through estrogen receptors .
Case Study 2: Breast Cancer Treatment
Research into EHS's application in hormone-receptor-positive breast cancer treatment revealed promising results. Initial findings suggest that EHS may inhibit tumor growth by acting on estrogen receptors, although further studies are necessary to confirm these effects and understand the underlying mechanisms.
Mécanisme D'action
beta-Estradiol 17-hemisuccinate exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha and estrogen receptor beta. This binding leads to the modulation of gene expression, influencing various biological processes such as cell growth, differentiation, and reproduction . The compound also interacts with other molecular targets and pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Estradiol valerate: Another ester of estradiol used in hormone replacement therapy.
Estradiol cypionate: A long-acting ester of estradiol with similar applications.
Estrone hemisuccinate: An oxidized form of beta-Estradiol 17-hemisuccinate.
Uniqueness: this compound is unique due to its specific ester linkage with succinic acid, which influences its pharmacokinetics and pharmacodynamics. This esterification enhances its stability and bioavailability compared to other estradiol esters .
Activité Biologique
Beta-Estradiol 17-hemisuccinate (EHS) is a synthetic derivative of estradiol, characterized by the addition of a hemisuccinate group at the 17 position. This modification enhances its solubility and bioavailability, making it a valuable compound in therapeutic and research applications, particularly in endocrinology and cancer research. This article discusses its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C22H28O5
- Molecular Weight : Approximately 372.455 g/mol
This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), which are crucial for mediating the physiological effects of estrogens in various tissues. Upon administration, EHS is hydrolyzed to estradiol, which then interacts with ERs to influence gene expression and cellular processes. This action is particularly significant in alleviating menopausal symptoms and has implications in cancer treatment.
Biological Effects
The biological effects of this compound include:
- Estrogenic Activity : EHS binds to estrogen receptors, influencing various signaling pathways.
- Neuronal Modulation : Studies have shown that EHS can alter neuronal activity, enhancing responses to neurotransmitters like GABA and glutamate in specific brain regions .
- Amyloid Precursor Protein (APP) Regulation : EHS stimulates the secretion of secreted amyloid precursor protein α (sAPPα), potentially impacting Alzheimer's disease pathology .
Comparative Analysis with Other Estrogens
The following table compares this compound with other related compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Beta-Estradiol | C18H24O2 | Natural hormone with broad physiological effects |
Estrone | C18H22O2 | Less potent; primary estrogen post-menopause |
Estriol | C18H24O3 | Weak estrogen; predominant during pregnancy |
Beta-Estradiol 17-acetate | C20H26O3 | Acetate derivative used for similar therapeutic purposes |
Beta-Estradiol 17-glucuronide | C22H28O7 | Conjugated form affecting metabolism and excretion |
This compound | C22H28O5 | Enhanced solubility and bioavailability |
Case Studies and Research Findings
-
Neuronal Activity Modulation :
- A study demonstrated that iontophoretically applied this compound increased the spontaneous firing rate of cerebellar Purkinje neurons in ovariectomized rats. The effect was observed to have a latency of approximately 24 minutes, suggesting genomic mechanisms rather than immediate membrane actions .
- Amyloid Precursor Protein Release :
-
Therapeutic Applications :
- Due to its favorable pharmacokinetic properties, this compound is being explored for use in hormone replacement therapy and as an adjunct treatment for certain cancers. Its enhanced bioavailability compared to traditional estradiol makes it a candidate for more effective therapeutic regimens.
Propriétés
IUPAC Name |
4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPIDPAGJSWWBE-FNIAAEIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227770 | |
Record name | 17beta-Estradiol hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7698-93-3, 93939-81-2 | |
Record name | Estradiol hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7698-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17beta-Estradiol hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol hemisuccinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17beta-Estradiol hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.